molecular formula C15H21N3O3S B2613934 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone CAS No. 1904409-45-5

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone

Cat. No. B2613934
CAS RN: 1904409-45-5
M. Wt: 323.41
InChI Key: WLZQRNLJWJRUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C15H21N3O3S. It contains 15 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The exact arrangement of these atoms in space defines the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. This compound, with the molecular formula C15H21N3O3S, has a molecular weight of 323.41. Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources .

Scientific Research Applications

Anti-Tubercular Activity

The compound has been investigated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Researchers synthesized a series of novel derivatives and evaluated their efficacy. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited significant activity against M. tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. These promising results highlight its potential as a candidate for tuberculosis therapy .

Piperazine Derivatives in Scientific Research

Piperazine derivatives, such as this compound, play a crucial role in drug discovery and development. Their flexibility as pharmacophores allows for the exploration of diverse drug-like elements. Modification of substituents on the piperazine ring can significantly impact pharmacokinetics and pharmacodynamics. These derivatives find applications in various therapeutic areas, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. Their versatility underscores their utility in medicinal chemistry and pharmacology.

Tuberculosis Treatment

The compound’s anti-tubercular activity aligns with the urgent need for effective TB drugs. Notably, Macozinone (PBTZ169), a piperazine derivative, is currently undergoing clinical studies for TB treatment. Such derivatives contribute to addressing global health challenges by enhancing drug regimens for TB.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ensure safe use.

Future Directions

The future directions for research on this compound would depend on the results of current studies and the specific scientific questions being addressed. Given its use as a research compound, it may be involved in studies exploring new chemical reactions, synthesis methods, or biological applications .

properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c19-15(13-1-5-16-6-2-13)18-9-7-17(8-10-18)14-3-11-22(20,21)12-4-14/h1-2,5-6,14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZQRNLJWJRUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.